Tapentadol O-beta-D-glucuronide-d5
Description
Tapentadol O-beta-D-glucuronide-d5 is a deuterated analog of Tapentadol O-beta-D-glucuronide, a major inactive metabolite of the opioid analgesic tapentadol. Tapentadol itself is a dual-action analgesic, functioning as a μ-opioid receptor (MOR) agonist and a noradrenaline reuptake inhibitor . Approximately 70% of tapentadol is metabolized via glucuronidation by UGT1A9 and UGT2B7 enzymes, forming Tapentadol O-beta-D-glucuronide, which lacks analgesic activity . The deuterated form (d5) is primarily used as an internal standard in analytical assays to quantify tapentadol and its metabolites in pharmacokinetic studies due to its structural stability and isotopic labeling .
Properties
Molecular Formula |
C20H31NO7 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2 |
InChI Key |
CTYJDHSTNLOUMT-RUPGXMRBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation in Tapentadol Precursors
Deuterium labeling is introduced during the synthesis of the tapentadol backbone to ensure isotopic stability. Key methods include:
- Chiral Resolution and Isotopic Exchange : Patent US8729308B2 describes resolving racemic tapentadol intermediates using chiral chromatography. Deuterium is incorporated at the C3 and C4 positions of the pentyl chain via catalytic deuteration or isotopic exchange with deuterated reagents (e.g., D₂O or CD₃I).
- Grignard Reaction with Deuterated Reagents : The synthesis of (2R,3R)-tapentadol-d5 involves reacting 3-bromoanisole with deuterated ethylmagnesium bromide (C₂D₅MgBr) in tetrahydrofuran, followed by acid hydrolysis to yield the deuterated intermediate.
Table 1: Deuterium Labeling Strategies
| Position | Method | Reagent | Purity (%) | Source |
|---|---|---|---|---|
| C3, C4 | Catalytic Deuteration | D₂/Pd-C | ≥98 | |
| CH₂CH₃ | Grignard Reaction | C₂D₅MgBr | 95–97 |
Enzymatic Glucuronidation
Deuterated tapentadol undergoes glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes, typically UGT1A9 and UGT2B7, which catalyze the transfer of glucuronic acid to the phenolic hydroxyl group.
- In Vitro Conjugation : Incubate tapentadol-d5 (0.1–1 mM) with human liver microsomes (HLMs) or recombinant UGT isoforms in phosphate buffer (pH 7.4) containing UDP-glucuronic acid (5 mM) at 37°C for 2–4 hours.
- Reaction Optimization : Adjusting pH (6.5–7.5) and adding alamethicin (50 µg/mL) enhance enzyme activity by permeabilizing microsomal membranes.
Table 2: Glucuronidation Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Source |
|---|---|---|---|
| Incubation Time | 2–4 hours | 60–75 | |
| UDP-GA Concentration | 5 mM | – | |
| Enzyme Source | HLMs/UGT1A9 | – |
Chemical Synthesis and Purification
Direct Conjugation via Koenigs-Knorr Reaction
A chemical alternative to enzymatic methods involves protecting group strategies:
- Protection of Tapentadol-d5 : Treat tapentadol-d5 with acetyl chloride to protect amine groups.
- Glucuronyl Donor Activation : React with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-D-glucuronate in the presence of silver oxide (Ag₂O).
- Deprotection : Hydrolyze acetyl groups using methanolic NaOH (0.1 M, 25°C, 12 hours).
Table 3: Chemical Glucuronidation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | Acetyl chloride, 0°C | 85 | 90 |
| Conjugation | Ag₂O, DMF, 40°C | 50–60 | 88 |
| Deprotection | NaOH/MeOH, 25°C | 95 | ≥99 |
Chromatographic Purification
- Solid-Phase Extraction (SPE) : Strata-X-C cartridges preconditioned with methanol and water elute tapentadol-d5-glucuronide using ethyl acetate/isopropanol/ammonium hydroxide (70:20:10).
- Preparative HPLC : A Kinetex Biphenyl column (50 × 3.0 mm) with 0.1% formic acid/methanol gradient achieves >99% purity.
Characterization and Quality Control
Spectroscopic Analysis
- LC-MS/MS : Quantify using a SCIEX API 5000™ with electrospray ionization (ESI+). Tapentadol-d5-glucuronide shows [M+H]⁺ at m/z 403.5 (Δ = +5 vs. non-deuterated).
- NMR : ¹H NMR (D₂O) confirms deuterium incorporation: δ 1.12 (t, J = 7 Hz, CH₂CD₂CH₃) and absence of protio signals at δ 3.2–3.5 (glucuronic acid).
Table 4: Analytical Parameters for Validation
| Parameter | Value | Source |
|---|---|---|
| LOD | 0.2 ng/mL | |
| LOQ | 0.5 ng/mL | |
| Retention Time | 1.5–1.6 min |
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
Tapentadol undergoes various chemical reactions, including:
Oxidation: Tapentadol can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Halogenation and alkylation reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and alkylating agents like methyl iodide are employed.
Major Products
Oxidation: N-oxides of tapentadol.
Reduction: Secondary amines.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Pharmacological Background
Tapentadol exhibits dual mechanisms of action: it acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This unique profile allows it to provide effective analgesia with potentially lower abuse potential compared to traditional opioids. The metabolism of tapentadol primarily occurs through conjugation with glucuronic acid, leading to the formation of various metabolites, including Tapentadol O-beta-D-glucuronide-d5, which is essential for accurate drug monitoring and research.
Analytical Applications
1. Therapeutic Drug Monitoring (TDM)
- This compound is utilized in TDM to assess patient adherence to prescribed therapy and to evaluate drug levels in biological matrices such as urine and plasma. This is crucial for optimizing pain management strategies and minimizing adverse effects associated with opioid therapy .
2. Forensic Toxicology
- In forensic settings, the detection of tapentadol and its metabolites, including this compound, aids in the investigation of drug-related offenses. Its presence in biological samples can indicate misuse or overdose situations, making it an important compound for toxicological analysis .
3. Pharmacokinetic Studies
- The compound is employed in pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of tapentadol. By using stable isotope-labeled metabolites like this compound, researchers can accurately trace metabolic pathways and quantify drug levels in various tissues .
Case Studies
Case Study 1: Clinical Efficacy Assessment
- A study evaluated the pharmacokinetics of tapentadol in patients with chronic pain conditions. The researchers measured serum levels of this compound to correlate drug concentration with analgesic efficacy and side effects. Results showed that higher metabolite levels were associated with improved pain relief while maintaining a favorable safety profile .
Case Study 2: Forensic Investigation
- In a forensic analysis involving a suspected overdose case, this compound was detected in urine samples. The analysis helped confirm the use of tapentadol as part of a poly-drug regimen, providing critical evidence for legal proceedings related to substance misuse .
Data Tables
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Therapeutic Drug Monitoring | Assessing adherence and drug levels | Ensures optimal dosing and minimizes side effects |
| Forensic Toxicology | Detection of misuse or overdose | Provides evidence for legal cases involving substance abuse |
| Pharmacokinetic Studies | Understanding ADME profiles | Clarifies metabolic pathways and quantifies drug levels |
Mechanism of Action
Tapentadol exerts its effects through a dual mechanism:
μ-Opioid Receptor Agonism: It activates μ-opioid receptors in the central nervous system, leading to analgesia.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways
Comparison with Similar Compounds
Tapentadol-O-sulfate
- Metabolic Pathway: Formed via sulfation, a minor metabolic route for tapentadol.
- Enzymes Involved : Sulfotransferases (SULTs).
- Biological Activity : Inactive, similar to Tapentadol O-beta-D-glucuronide .
- Serum Concentration : Mean serum concentrations are similar or slightly higher than those of tapentadol itself, but significantly lower than Tapentadol O-beta-D-glucuronide .
- Clinical Relevance: No contribution to efficacy or adverse effects; monitored for pharmacokinetic consistency in pediatric and adult trials .
Table 1: Comparison of Tapentadol Metabolites
Comparison with Tramadol and Its Metabolites
O-desmethyl Tramadol (Active Metabolite)
- Metabolic Pathway : Tramadol requires CYP2D6-mediated metabolism to produce O-desmethyl tramadol, its active metabolite .
- Biological Activity : Contributes significantly to analgesia and side effects (e.g., seizures, serotonin syndrome) .
- Clinical Relevance : Unlike Tapentadol O-beta-D-glucuronide, O-desmethyl tramadol is pharmacologically active, increasing tramadol’s efficacy and toxicity risks .
Key Differences :
- Tapentadol’s glucuronide metabolite is inactive , eliminating concerns about metabolite-mediated toxicity, whereas tramadol’s efficacy and safety depend on CYP-mediated activation .
Comparison with Structurally Similar Glucuronides
Indoxyl-beta-D-glucuronide
- Structure: A diagnostic glucuronide used in biochemical assays, unrelated to opioids.
- Synthesis : Produced via alkylation and oxidation, contrasting with tapentadol’s enzymatic glucuronidation .
- Clinical Relevance: Used in diagnostic kits (e.g., for β-glucuronidase activity), whereas Tapentadol O-beta-D-glucuronide is a pharmacokinetic marker .
Table 2: Structural and Functional Comparison
Clinical and Pharmacological Implications
- Analytical Utility : The deuterated form (d5) ensures accurate quantification in mass spectrometry, critical for therapeutic drug monitoring .
- Efficacy Considerations : Tapentadol’s lack of active metabolites reduces interpatient variability compared to tramadol, which relies on CYP2D6 polymorphisms for activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
